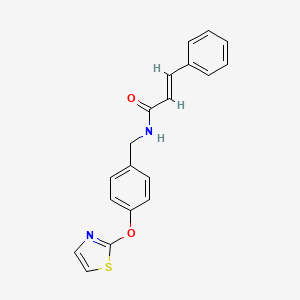

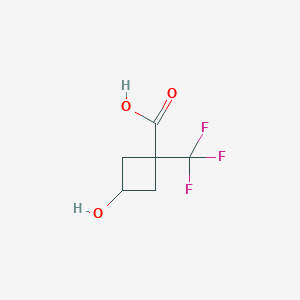

![molecular formula C26H25N3O3 B2668944 1-苄基-5-(4-乙氧基苯基)-3-苯基四氢吡咯并[3,4-c]吡嗪-4,6(2H,5H)-二酮 CAS No. 1005062-08-7](/img/structure/B2668944.png)

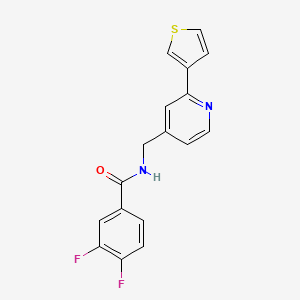

1-苄基-5-(4-乙氧基苯基)-3-苯基四氢吡咯并[3,4-c]吡嗪-4,6(2H,5H)-二酮

货号 B2668944

CAS 编号:

1005062-08-7

分子量: 427.504

InChI 键: SOIABYWLHAPPRM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, oxidation and reduction reactions, and various types of cycloaddition reactions .科学研究应用

杂环合成及应用

- 绿色化学方法:一项研究描述了通过四组分顺序反应,在 L-脯氨酸催化下合成复杂杂环化合物的过程,展示了一种可能与合成所讨论化合物相关的环保方案 (Rajesh 等人,2011 年)。

- 吡唑稠合醌的光诱导反应:另一项研究提供了通过光诱导四唑-醌 1,3-偶极环加成反应合成吡唑稠合醌的见解,提供了一种可能适用于具有相似结构框架的化合物的途径 (He 等人,2021 年)。

- 离子液体在合成中的催化作用:使用 PEG1000 基双阳离子酸性离子液体合成苯并 [h]吡唑并 [3,4-b]喹啉二酮显示了离子液体在促进复杂有机合成中的潜力,这可能与合成具有特定功能的化合物相关 (Ren 等人,2015 年)。

生物学和材料科学应用

- 癌症研究中的细胞毒性活性:吡唑衍生物已在各种人类癌细胞系中表现出有效的细胞毒性活性,表明在开发治疗剂方面具有潜在应用 (Barnes 等人,2001 年)。

- 聚合物太阳能电池应用:杂环化合物在本体异质结聚合物太阳能电池中的合成和应用突出了此类有机化合物在提高能量转换效率方面的潜力,这可以指导开发具有特定杂环结构的太阳能电池材料 (Chakravarthi 等人,2014 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-benzyl-5-(4-ethoxyphenyl)-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-2-32-21-15-13-20(14-16-21)29-25(30)22-23(19-11-7-4-8-12-19)27-28(24(22)26(29)31)17-18-9-5-3-6-10-18/h3-16,22-24,27H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIABYWLHAPPRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-(4-(thiazol-2-yloxy)benzyl)cinnamamide

2035036-89-4

Ethyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate

1789723-09-6

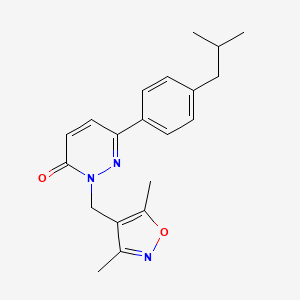

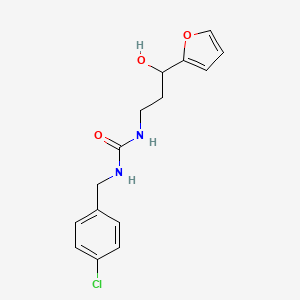

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)

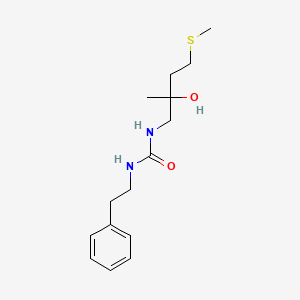

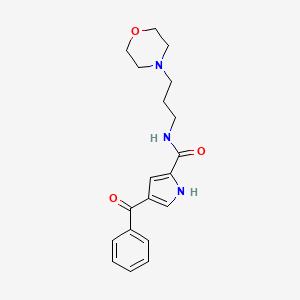

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)

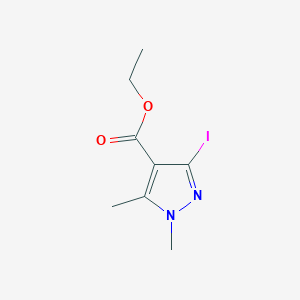

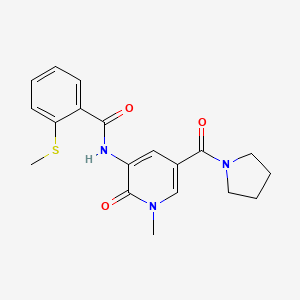

![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)